1-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane
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Overview
Description
1-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The key steps include the formation of the pyrazole and thiophene rings, followed by their integration into the spirocyclic framework. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the cyclization and spirocyclization processes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
1-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaza-2,4-cyclopentadienes: These compounds share structural similarities with pyrazole derivatives and exhibit similar reactivity patterns.
Thiadiazoles: These compounds also contain sulfur and nitrogen atoms in their ring structures and have comparable biological activities.
Uniqueness
1-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6S/c1-6-20(7-13-25(14-8-20)19-21-9-2-10-22-19)26(12-1)15-16-3-4-18(27-16)17-5-11-23-24-17/h2-5,9-11H,1,6-8,12-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQLFQDYNYWCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC=CC=N3)N(C1)CC4=CC=C(S4)C5=CC=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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